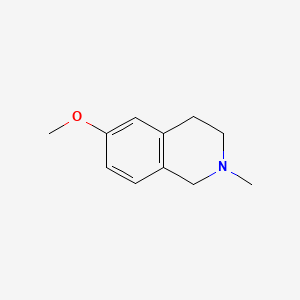

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

6-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12-6-5-9-7-11(13-2)4-3-10(9)8-12/h3-4,7H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCIEQJPMSJEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203382 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54893-54-8 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054893548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Two-Step Synthesis from 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

A direct and efficient preparation method involves a two-step process starting from 6-methoxy-1,2,3,4-tetrahydroisoquinoline:

- Step 1: Reaction with formaldehyde under inert conditions to introduce a methyl group at the 2-position.

- Step 2: Reduction using sodium tetrahydridoborate (NaBH4) in methanol to stabilize the methylated intermediate and complete the formation of this compound.

This method is notable for its simplicity and moderate to good yields, making it suitable for research-scale synthesis.

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| 1 | Formaldehyde, inert atmosphere | Methylation at 2-position | Controlled reaction to avoid over-alkylation |

| 2 | Sodium tetrahydridoborate (NaBH4), methanol | Reduction of intermediate to final product | Mild reducing agent ensures selective reduction |

Pictet-Spengler Cyclization Route

An alternative approach utilizes the Pictet-Spengler reaction, which is a classical method for constructing the tetrahydroisoquinoline core:

- Starting from 2-(3-methoxyphenyl)ethylamine , the amine is condensed with an aldehyde (formaldehyde or other suitable aldehydes) under acidic conditions.

- This cyclization forms the tetrahydroisoquinoline ring with the methoxy group already present on the aromatic ring.

- Subsequent methylation at the 2-position can be achieved via alkylation or reductive amination strategies.

- This method allows for structural diversity and functional group tolerance.

This route is well-documented in the synthesis of various substituted THIQs and provides a versatile pathway for analog development.

Research Findings and Yields

- The two-step methylation and reduction method typically yields the target compound in moderate yields (~50-70%), depending on reaction conditions and purity of starting materials.

- The Pictet-Spengler approach, followed by functional group modifications, can achieve yields ranging from 50% to over 85% for intermediate steps, with overall yields depending on the number of steps and purification efficiency.

- Catalytic hydrogenation and chiral catalyst-mediated asymmetric hydrogen transfer (ATH) reactions have been employed in related isoquinoline syntheses to improve stereochemical outcomes and yields.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Two-step methylation and reduction | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Formaldehyde, NaBH4, methanol, inert | 50-70 | Simple, straightforward | Requires inert atmosphere |

| Pictet-Spengler cyclization | 2-(3-Methoxyphenyl)ethylamine | Acidic conditions, aldehydes, alkylation | 50-85 | Versatile, allows substitutions | Multi-step, may require purification |

| Catalytic hydrogenation and ATH | Isoquinoline intermediates | Catalysts like (R,R)-RuTsDPEN | Up to 85-97 | High stereochemical control | Requires specialized catalysts |

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

6-M-2-Me-THIQ is being investigated as a potential therapeutic agent for various neurological disorders. Its unique structure allows it to interact with neurotransmitter systems, which may lead to novel treatments for conditions such as Alzheimer's and Parkinson's disease. Researchers are particularly focused on its neuroprotective properties, aiming to understand how it can safeguard neuronal cells from damage and degeneration .

Neuroprotective Studies

The neuroprotective effects of 6-M-2-Me-THIQ have been a focal point in studies aimed at developing treatments for neurodegenerative diseases. Preliminary findings suggest that this compound may enhance neuronal survival and function by modulating neurotransmitter release and reducing oxidative stress .

Case Study: Neuroprotection in Alzheimer's Disease

A study demonstrated that 6-M-2-Me-THIQ could inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer’s pathology. In vitro assays showed significant reductions in neurotoxicity associated with amyloid-beta exposure when treated with this compound .

Analytical Chemistry

In analytical chemistry, 6-M-2-Me-THIQ serves as a standard reference material due to its well-characterized properties. It is utilized in various analytical methods to ensure accuracy and reliability in chemical analyses . This application is crucial for laboratories conducting research on similar compounds or developing new pharmaceuticals.

Natural Product Synthesis

The compound is also employed as a building block in the synthesis of other complex organic molecules. Its structural characteristics facilitate the development of new drugs and materials by serving as an intermediate in multi-step organic reactions .

Biochemical Research

Research into the biochemical interactions of 6-M-2-Me-THIQ has highlighted its role in enzyme inhibition and receptor binding studies. Its structural similarity to neurotransmitters makes it a valuable candidate for studying enzyme-substrate interactions and receptor-ligand binding dynamics .

Beyond pharmaceutical applications, 6-M-2-Me-THIQ is utilized in the production of fine chemicals and serves as a precursor for more complex molecules in various industrial processes .

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner, which can affect neurotransmitter levels in the brain. Additionally, it can increase the potassium-evoked release of serotonin from the retina .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Selectivity

- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ; CAS 42923-77-3): Lacks the 2-methyl group present in 6-MeO-2-Me-THIQ. However, the absence of the methyl group may decrease metabolic stability compared to 6-MeO-2-Me-THIQ .

- 6,7-Dimethoxy-2-methyl-THIQ (CAS 128942-65-4) :

The addition of a 7-methoxy group increases electron density on the aromatic ring, which could enhance interactions with receptors like NMDA or adrenergic subtypes. However, this may also reduce blood-brain barrier (BBB) penetration due to increased polarity .

Functional Group Modifications

- This compound is noted for its applications in dopamine uptake inhibition studies .

- 1-Methyl-THIQ (1MeTIQ; CAS 4965-09-7) :

Methylation at the 1-position instead of the 2-position results in distinct metabolic outcomes. 1MeTIQ is metabolized to 4-hydroxy-1MeTIQ and shows higher BBB permeability, with 90% remaining unchanged in the brain after absorption. This contrasts with 6-MeO-2-Me-THIQ, where substituent positions may limit metabolism .

Pharmacological and Toxicological Profiles

- Salsolinol (1-Methyl-6,7-dihydroxy-THIQ): A catechol-substituted THIQ linked to Parkinson’s disease (PD) neurotoxicity.

- However, this modification increases toxicity risks compared to the methyl group in 6-MeO-2-Me-THIQ .

Comparative Data Table

Research Implications

The structural nuances of 6-MeO-2-Me-THIQ—particularly the 6-methoxy and 2-methyl groups—confer distinct advantages in receptor selectivity and metabolic stability compared to analogs. For example, the 2-methyl group may reduce oxidative deamination by monoamine oxidases, prolonging its half-life . Conversely, catechol-containing derivatives like Salsolinol exhibit pronounced neurotoxicity, underscoring the importance of substituent choice in drug design . Future studies should explore 6-MeO-2-Me-THIQ’s efficacy in models of neurodegenerative diseases, leveraging its balanced polarity and stability.

Biologische Aktivität

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (6-Methoxy-THIQ) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR) based on recent studies.

Overview of Biological Activities

6-Methoxy-THIQ exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that 6-Methoxy-THIQ and its derivatives can inhibit the growth of cancer cells. For instance, a study evaluated its cytotoxicity against multidrug-resistant gastric carcinoma cells, revealing moderate toxicity and potential as a P-glycoprotein (P-gp) inhibitor .

- Neuroprotective Effects : Compounds in the tetrahydroisoquinoline class are known for their neuroprotective properties. Research indicates that 6-Methoxy-THIQ may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative disorders .

- Cholinesterase Inhibition : Some studies suggest that 6-Methoxy-THIQ may inhibit acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease. The inhibition profile indicates promising potential as a cognitive enhancer .

Structure-Activity Relationships (SAR)

The biological activity of 6-Methoxy-THIQ is closely related to its chemical structure. SAR studies have identified key modifications that enhance its potency:

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study conducted on various 1,2,3,4-tetrahydroisoquinoline derivatives, including 6-Methoxy-THIQ, demonstrated a correlation between molecular size and cytotoxicity against human leukemia and oral squamous cell carcinoma lines. The findings emphasized the importance of hydrophobicity and structural configuration in determining efficacy .

- Neuroprotective Mechanisms : In a model using Drosophila melanogaster, compounds similar to 6-Methoxy-THIQ showed potential in ameliorating the toxic effects associated with amyloid-beta (Aβ42), a hallmark of Alzheimer's disease. RNA-sequencing revealed significant changes in gene expression linked to neuroprotection .

- P-glycoprotein Inhibition : The compound was evaluated for its ability to inhibit P-glycoprotein in drug-resistant cancer cells. Results indicated that certain derivatives exhibited low to moderate toxicity while effectively inhibiting P-gp activity, suggesting potential for overcoming drug resistance in cancer therapy .

Q & A

Q. What are the established synthetic routes for 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, and what are their key reaction conditions?

The synthesis typically involves cyclization or reductive amination strategies. For example:

- Reduction of nitro precursors : LiAlH₄ in THF can reduce nitrovinyl intermediates to yield ethylamine derivatives (e.g., 61% yield for a structurally similar compound) .

- Coupling reactions : BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with iPr₂EtN in DMF facilitates amide bond formation, a step common in tetrahydroisoquinoline synthesis .

- Catalytic hydrogenation : Mn or Co catalysts under reductive conditions enable efficient hydrogenation of quinoline precursors (e.g., 77% yield for 6-methoxy-1,2,3,4-tetrahydroquinoline) .

Q. How can researchers characterize the purity and structural identity of 6-Methoxy-2-methyl-tetrahydroisoquinoline derivatives?

Methodological approaches include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C6, methyl at C2) and ring saturation .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 177.22 g/mol for the base compound) .

- HPLC with UV/Vis detection : Used for purity assessment (≥95% purity is typical for research-grade compounds) .

Advanced Research Questions

Q. How do substituent modifications at the 6- and 2-positions influence the biological activity of tetrahydroisoquinolines?

- 6-Methoxy group : Enhances lipophilicity and receptor binding in some analogs, as seen in antimicrobial and anticancer studies of related compounds .

- 2-Methyl group : Steric effects may modulate selectivity; for example, 2-methyl derivatives show improved metabolic stability compared to unmethylated analogs .

- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 6-alkoxy or 2-alkyl variants) and testing in vitro assays (e.g., enzyme inhibition or cell viability) .

Q. What strategies resolve contradictions in reported synthetic yields for tetrahydroisoquinoline derivatives?

Discrepancies in yields (e.g., 53% vs. 77% for similar steps ) may arise from:

- Reaction optimization : Adjusting catalysts (e.g., Raney Ni vs. Pd/C for hydrogenation) or solvents (THF vs. EtOH) .

- Purification techniques : Silica gel chromatography vs. recrystallization impacts recovery rates .

- Byproduct analysis : LC-MS or TLC monitoring identifies side reactions (e.g., over-reduction or dimerization) .

Q. How can stereochemical outcomes be controlled during the synthesis of 6-Methoxy-2-methyl-tetrahydroisoquinoline?

- Chiral catalysts : Asymmetric hydrogenation using chiral Co or Mn complexes can induce enantioselectivity .

- Protecting groups : Temporary blocking of reactive sites (e.g., benzyl or trifluoroacetyl groups) prevents racemization during synthesis .

- Analytical validation : Chiral HPLC or polarimetry confirms enantiomeric excess (ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.